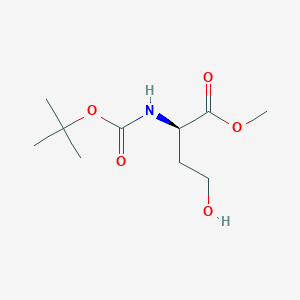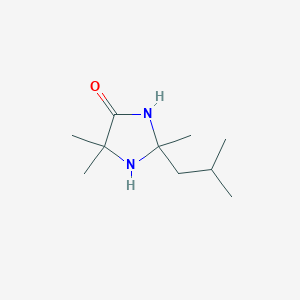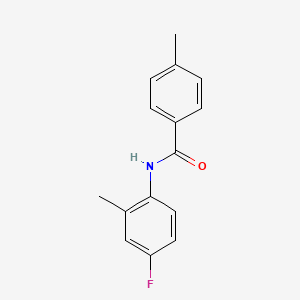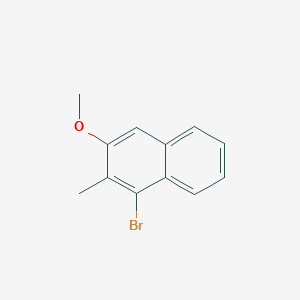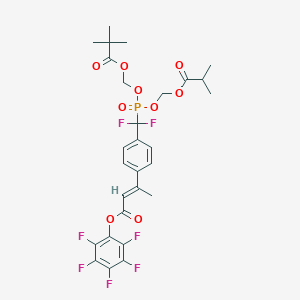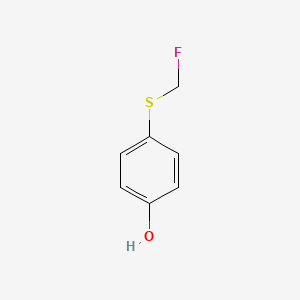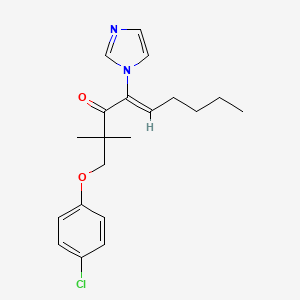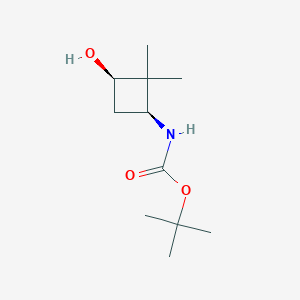
tert-Butyl cis-2,2-dimethyl-3-hydroxycyclobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butyl group, a cyclobutyl ring with two methyl groups, and a carbamate functional group. Its stereochemistry is defined by the (1S,3R) configuration, which is crucial for its reactivity and interactions in various chemical processes.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves multi-step processes. One common method includes the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride, followed by the formation of the carbamate using tert-butyl chloroformate and a suitable base. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions and ensure high yields .
Industrial production methods may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Analyse Chemischer Reaktionen
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
These reactions are typically carried out under controlled conditions to ensure selectivity and high yields. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a building block for pharmaceuticals highlights its importance in drug discovery and development.
Wirkmechanismus
The mechanism by which tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate: This compound has a cyclopentyl ring instead of a cyclobutyl ring, which affects its reactivity and applications.
tert-Butyl ((1S,3R)-3-hydroxy-2,2-dimethylcyclopentyl)carbamate: The presence of additional methyl groups on the cyclopentyl ring can influence the compound’s steric and electronic properties.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
XSSLOTCOOFGGJW-JGVFFNPUSA-N |
Isomerische SMILES |
CC1([C@H](C[C@H]1O)NC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)

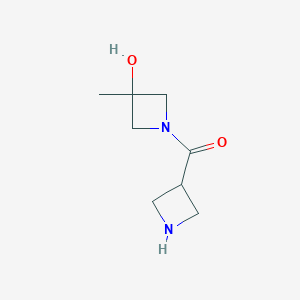

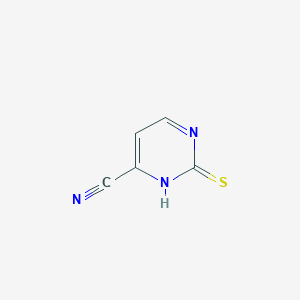
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
